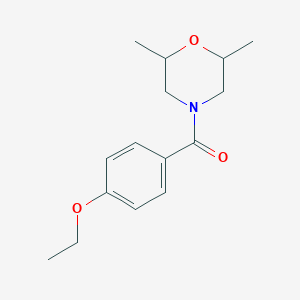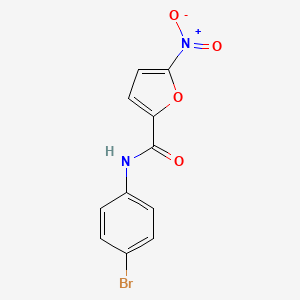
N-(4-bromophenyl)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-5-nitrofuran-2-carboxamide is an organic compound that features a bromophenyl group and a nitrofuran moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and nitro functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 4-bromoaniline with 5-nitrofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group in the nitrofuran moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The furan ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Reduction Reactions: Commonly use hydrogen gas and a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation Reactions: Often employ oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution Reactions: Yield substituted derivatives where the bromine atom is replaced by the nucleophile.
Reduction Reactions: Produce amino derivatives of the original compound.
Oxidation Reactions: Result in various oxidized forms of the furan ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(4-bromophenyl)-5-nitrofuran-2-carboxamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Shares the bromophenyl group but has a thiazole ring instead of a furan ring.
N-(4-bromophenyl)-2-nitrobenzamide: Contains a nitrobenzene moiety instead of a nitrofuran moiety.
N-(4-bromophenyl)-5-nitrothiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
These compounds exhibit different chemical and biological properties due to the variations in their ring structures and functional groups, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C11H7BrN2O4 |
|---|---|
Molecular Weight |
311.09 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C11H7BrN2O4/c12-7-1-3-8(4-2-7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15) |
InChI Key |
BBFJFJGLAFDPHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11022651.png)
![4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B11022658.png)
![1-(4-acetylpiperazin-1-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B11022661.png)
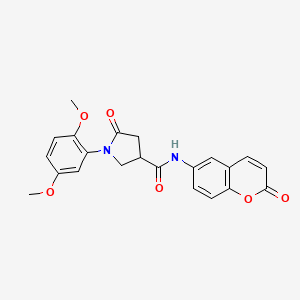
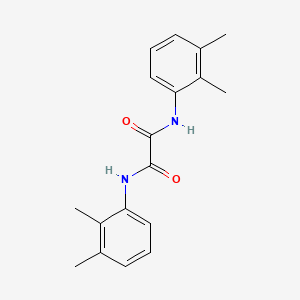
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B11022674.png)
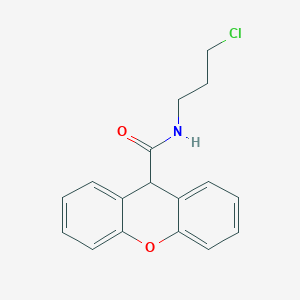
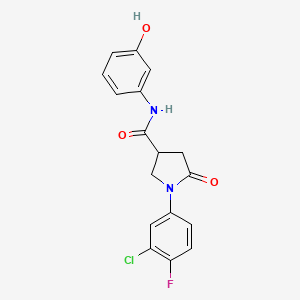
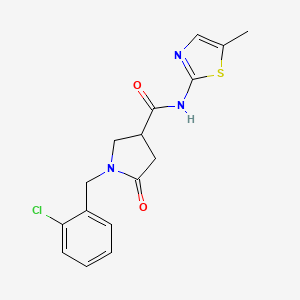
![2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11022709.png)

![(2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B11022715.png)
![Furan-2-yl(4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methanone](/img/structure/B11022731.png)
